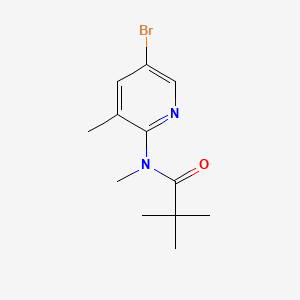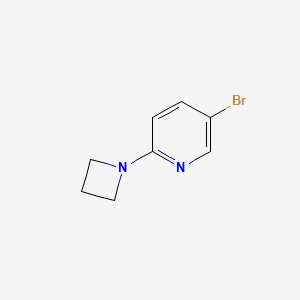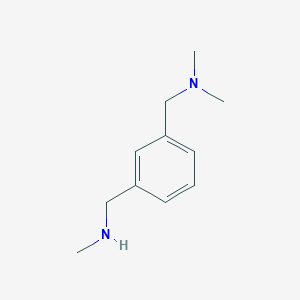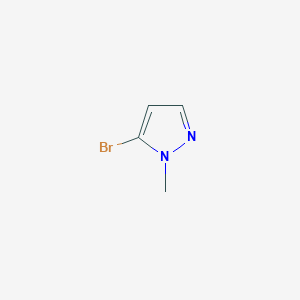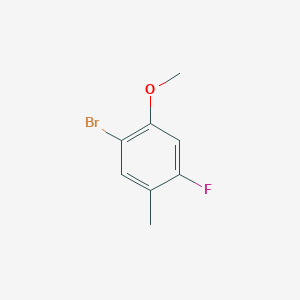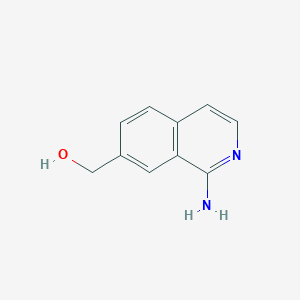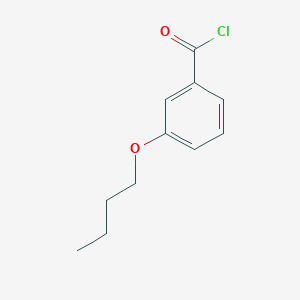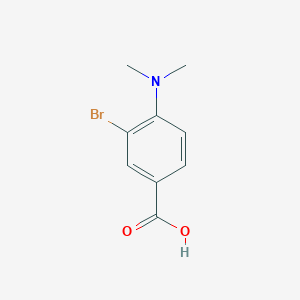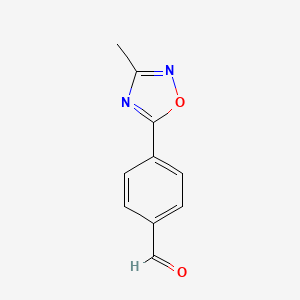
4-(3-甲基-1,2,4-噁二唑-5-基)苯甲醛
描述
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 3-methyl-1,2,4-oxadiazole ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
药物发现
1,2,4-噁二唑结构单元是4-(3-甲基-1,2,4-噁二唑-5-基)苯甲醛结构的一部分,也是药物发现中的一个重要结构单元。 它被整合到许多实验性、研究性和上市药物中 . 这表明4-(3-甲基-1,2,4-噁二唑-5-基)苯甲醛可能用于开发新药 .
生物活性化合物的合成
1,2,4-噁二唑结构单元可以在环境温度下从不同类型的有机化合物中转化而来。 这种转化过程可用于制备具有药学重要性的分子 . 因此,4-(3-甲基-1,2,4-噁二唑-5-基)苯甲醛可用于合成生物活性化合物 .
抗菌活性
一些1,2,4-噁二唑衍生物对水稻黄单胞菌(Xoo)和水稻条斑病菌(Xoc)表现出很强的抗菌作用,它们会导致水稻严重病害 . 这表明4-(3-甲基-1,2,4-噁二唑-5-基)苯甲醛可能用于开发新的抗菌剂 .
抗真菌活性
1,2,4-噁二唑衍生物对立枯丝核菌(Rhizoctonia solani)表现出中等抗真菌活性,该真菌对全球农业构成巨大威胁 . 这表明4-(3-甲基-1,2,4-噁二唑-5-基)苯甲醛可能用于开发新的抗真菌剂 .
杀线虫活性
1,2,4-噁二唑衍生物对南方根结线虫(Meloidogyne incognita)表现出中等杀线虫活性 . 这表明4-(3-甲基-1,2,4-噁二唑-5-基)苯甲醛可能用于开发新的杀线虫剂 .
抗肿瘤活性
1,3,4-噁二唑衍生物表现出抗肿瘤活性 . 虽然4-(3-甲基-1,2,4-噁二唑-5-基)苯甲醛是1,2,4-噁二唑衍生物,但它也可能具有潜在的抗肿瘤活性 .
作用机制
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others .
Mode of Action
It is known that oxadiazoles can interact with various biological targets through different mechanisms, such as inhibition of key enzymes or interaction with cellular receptors .
Biochemical Pathways
Oxadiazoles have been found to affect a variety of biochemical pathways due to their wide range of biological activities .
生化分析
Biochemical Properties
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases and cathepsin K . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby blocking their activity.
Cellular Effects
The effects of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . Additionally, it can disrupt cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress.
Molecular Mechanism
At the molecular level, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit their activity . This binding can lead to conformational changes in the enzymes, further enhancing the inhibitory effect. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially under high temperatures or in the presence of light . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as liver and kidney toxicity, due to the accumulation of the compound in these organs . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing toxicity.
Metabolic Pathways
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production .
Transport and Distribution
Within cells and tissues, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and localize in lipid-rich environments .
Subcellular Localization
The subcellular localization of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is crucial for its activity. It has been found to localize in the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with aldehydes in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide medium . Another method includes the use of iodine as a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
**Major Products Form
属性
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMXYVCSLPLJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594608 | |
| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-27-7 | |
| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


